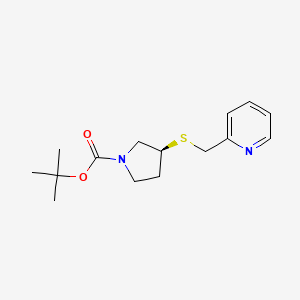

(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

The compound “(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a pyridinylmethylsulfanyl substituent at the 3-position and a tert-butyl carbamate protecting group at the 1-position. Its molecular formula is C11H21NO3S, with a molecular weight of 247.36 g/mol (CAS 1354001-09-4) . The tert-butyl ester group enhances stability and solubility in organic solvents, making it a common intermediate in pharmaceutical synthesis.

Propriétés

Formule moléculaire |

C15H22N2O2S |

|---|---|

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

tert-butyl (3S)-3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3/t13-/m0/s1 |

Clé InChI |

RMILHIBTMFTUCN-ZDUSSCGKSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CC=CC=N2 |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2 |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Detailed Stepwise Synthetic Route

Step 1: Formation of the Pyrrolidine Core

The pyrrolidine ring is typically formed via intramolecular cyclization of an appropriate amino acid derivative or through nucleophilic substitution involving a chiral amine and a dihaloalkane. For example, starting from (S)-proline or its derivatives, selective protection and activation allow for subsequent functionalization at the 3-position.

A representative approach involves:

- Using (S)-1-tert-butyl-pyrrolidine-1-carboxylate as the starting material.

- Employing strong bases such as n-butyllithium (nBuLi) at low temperatures (-78°C) to deprotonate and activate the molecule for further substitution.

Step 3: Esterification and Protection

The nitrogen atom at the 1-position is protected as a tert-butyl ester, typically achieved by:

- Esterification of the corresponding carboxylic acid with tert-butyl alcohol under acidic conditions.

- Alternatively, using tert-butyl chloroformate (Boc anhydride) for carbamate formation.

The tert-butyl ester group enhances compound stability and membrane permeability and can be selectively removed under mild acidic conditions without affecting the sulfanyl group.

Industrial and Large-Scale Synthesis Considerations

Industrial synthesis optimizes the above steps by:

- Employing continuous flow reactors to improve reaction control and scalability.

- Using catalysts to enhance reaction rates and yields.

- Implementing high-throughput screening to optimize solvents, temperature, and reagent concentrations.

Such optimizations reduce reaction times and costs while maintaining product purity and stereochemical fidelity.

Analytical and Characterization Techniques

Confirmation of Structure and Purity

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR) confirms the chemical structure and stereochemistry.

- Mass spectrometry (MS) verifies molecular weight and purity.

- Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak AD-H) assesses enantiomeric excess.

- Polarimetry provides additional stereochemical confirmation.

Stability and Selective Deprotection

- The tert-butyl ester protecting group can be selectively cleaved using trifluoroacetic acid (TFA) in dichloromethane at room temperature, preserving the sulfanyl moiety.

- Neutralization post-deprotection with weak bases (e.g., sodium bicarbonate) stabilizes the product.

Research Findings and Data Tables

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2S |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate |

| CAS Number | Not explicitly reported for 2-pyridinyl analog; related 3-pyridinyl is 1353947-79-1 |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CC=C2 (for 3-pyridinyl analog; 2-pyridinyl differs in pyridine position) |

Comparative Structural Analogs

| Compound Name | Core Ring | Substituent at Position 3 | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| This compound | Pyrrolidine | Pyridin-2-ylmethylsulfanyl (S) | C15H22N2O2S | ~294.4 g/mol | Aromatic π-π interactions, chiral center |

| (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | Pyridin-3-ylmethylsulfanyl (S) | C15H22N2O2S | 294.4 g/mol | Similar structure, positional isomer |

| (S)-3-(2-Hydroxyethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | 2-Hydroxyethylsulfanyl (S) | C11H21NO3S | 247.36 g/mol | Increased hydrophilicity |

*Note: The exact data for the 2-pyridinyl analog is inferred from closely related 3-pyridinyl derivatives due to limited direct reports.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyridin-2-ylmethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Based on available search results, here's what is known about the applications of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester and related compounds.

This compound

- CAS Number: 1353995-70-6

- It is a complex organic compound with a pyrrolidine ring, a pyridinyl group, and a tert-butyl ester functional group.

Scientific Research Applications

- This compound is a building block in the synthesis of more complex molecules in chemistry. Its structure allows for diverse chemical modifications.

- The compound can be used to study enzyme interactions and receptor binding in biological research because of its structural similarity to certain biological molecules.

- It is explored for potential therapeutic properties in medicinal chemistry, including its ability to act as a ligand for specific receptors or enzymes.

- It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals in industry.

Chemical Reactions

- Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, potentially leading to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can target the pyridinyl group or the ester functional group. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The products may include alcohols or amines.

- Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine or pyridinyl rings. Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions, leading to various substituted derivatives depending on the reagents used.

Mechanism of Action

- The mechanism of action involves interaction with specific molecular targets like enzymes or receptors. The pyridinyl group can participate in hydrogen bonding or π-π interactions, while the sulfanyl group can form covalent bonds with target molecules, which can modulate the activity of the target, leading to various biological effects.

Biological Activity

- The compound exhibits promising biological activities through interactions with specific biological targets. The pyridine moiety enhances its ability to engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions are crucial for modulating enzyme activity and receptor function.

- Preliminary studies suggest that the compound may act as a ligand in receptor binding studies, indicating potential anti-cancer properties. Its ability to interact with enzymes involved in microbial metabolism suggests possible applications in treating infections.

Comparison with Similar Compounds

- Similar compounds include:

- 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester

- 2-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester

- 3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid isopropyl ester

- (R)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can influence its reactivity and interaction with biological targets.

Properties

- Molecular Formula: C15H22N2O2S

- Molecular Weight: 294.4 g/mol

- IUPAC Name: tert-butyl (3R)-3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate

Mécanisme D'action

The mechanism of action of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethylsulfanyl group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can provide steric effects that influence binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between this compound and analogous pyrrolidine/piperidine derivatives are summarized below. Key variations include substituent groups, stereochemistry, and ring size, which influence physicochemical properties and biological relevance.

Substituent Variations

Ring Size Variations

| Compound Name | Ring Structure | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| (S)-3-(2-Hydroxyethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | Piperidine | C12H23NO3S | 261.38 | 1353994-50-9 | Six-membered ring increases conformational flexibility; altered steric effects compared to pyrrolidine . |

Activité Biologique

(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyrrolidine ring , a pyridine moiety , and a tert-butyl ester functional group , making it optically active due to the chiral center at the pyrrolidine ring. The presence of sulfur and nitrogen in its structure suggests potential interactions with various biological targets, which are crucial for its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C13H16N2O2S |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | This compound |

| Chirality | Chiral center at pyrrolidine ring |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological macromolecules, influencing various cellular signaling pathways.

- Enzyme Interaction : The sulfanyl group may coordinate with metal ions in metalloenzymes, altering their activity.

- Receptor Binding : The pyridine moiety may facilitate interactions with G-protein coupled receptors (GPCRs), potentially modulating neurotransmitter release.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity : The structure allows for modulation of inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C13H16N2O2S | Different substitution on the pyridine ring |

| (R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C13H16N2O2S | Variation in position of the pyridine substitution |

| tert-butyl 3-((4-methylpyrimidin-2-yl)thio)methyl)piperidine-1-carboxylate | C14H20N2O2S | Incorporation of a piperidine ring instead of pyrrolidine |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Study on Neuroprotection : A study demonstrated that a similar pyrrolidine derivative exhibited significant neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells.

- Anticancer Activity Assessment : Research indicated that compounds with similar structures inhibited proliferation in various cancer cell lines, suggesting that (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine derivatives could exhibit similar effects.

- Inflammation Modulation : In vivo studies showed that related compounds significantly reduced inflammatory markers in animal models, supporting their potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are common synthetic routes for introducing the tert-butyl carbamate (Boc) group in pyrrolidine derivatives?

- Methodological Answer : The Boc group is typically introduced via a nucleophilic substitution or coupling reaction. For example, tert-butyl esters of pyrrolidine derivatives are synthesized using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) and a catalyst such as DMAP. A typical protocol involves reacting the pyrrolidine precursor with Boc anhydride in dichloromethane (DCM) at 0–20°C .

- Key Considerations : Steric hindrance from the pyridinylmethylsulfanyl group may require extended reaction times or elevated temperatures. Monitoring via TLC or HPLC is advised to confirm completion.

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.

- Spectroscopy :

- NMR : H and C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm), pyridyl protons (δ 7.2–8.5 ppm), and sulfide linkages (δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for ).

- Chiral Analysis : Chiral HPLC or polarimetry to confirm the (S)-configuration .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers. The Boc group is susceptible to acidic hydrolysis, so avoid exposure to trifluoroacetic acid (TFA) or HCl vapors. Stability tests under accelerated conditions (40°C/75% RH for 1 week) can predict degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions below 25°C to reduce thermal epimerization.

- Catalyst Screening : Test chiral catalysts (e.g., (R)- or (S)-BINOL) to enhance stereoselectivity.

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers resolve contradictions between theoretical and observed spectroscopic data?

- Methodological Answer :

- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16).

- Isotopic Labeling : Synthesize C-labeled analogs to confirm ambiguous peaks.

- Degradation Analysis : If unexpected peaks arise, conduct LC-MS to identify degradation byproducts (e.g., tert-butyl cleavage under acidic conditions) .

Q. What strategies mitigate byproduct formation in multi-step syntheses involving sulfide linkages?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the sulfide group as a disulfide or sulfoxide to prevent oxidation.

- Byproduct Mapping : Use design of experiments (DoE) to identify critical factors (e.g., solvent polarity, oxygen exposure) influencing byproduct yields.

- Catalytic Optimization : Replace traditional bases with polymer-supported bases (e.g., PS-TBD) to simplify purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.